N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide
N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0741981
InChI:
InChI=1S/C17H12N2O3/c20-17(12-6-7-14-15(9-12)22-10-21-14)19-13-5-1-3-11-4-2-8-18-16(11)13/h1-9H,10H2,(H,19,20)
SMILES:
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4
Molecular Formula:
C17H12N2O3
Molecular Weight:
292.29 g/mol
N-(8-quinolinyl)-1,3-benzodioxole-5-carboxamide
CAS No.:
Cat. No.: VC0741981
Molecular Formula: C17H12N2O3
Molecular Weight: 292.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12N2O3 |
|---|---|
| Molecular Weight | 292.29 g/mol |
| IUPAC Name | N-quinolin-8-yl-1,3-benzodioxole-5-carboxamide |
| Standard InChI | InChI=1S/C17H12N2O3/c20-17(12-6-7-14-15(9-12)22-10-21-14)19-13-5-1-3-11-4-2-8-18-16(11)13/h1-9H,10H2,(H,19,20) |
| Standard InChI Key | LZSGRZBBPOXTKV-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator